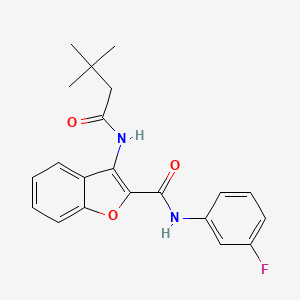![molecular formula C16H19NO4 B2529614 (2R)-3-(4-Ethynylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid CAS No. 2350135-68-9](/img/structure/B2529614.png)
(2R)-3-(4-Ethynylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-3-(4-Ethynylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid is commonly known as EPPA. It is a synthetic compound that has been of great interest to researchers due to its potential application in the field of cancer treatment. EPPA is a member of the family of compounds known as proteasome inhibitors, which have been shown to have anticancer activity by inhibiting the proteasome, a cellular complex responsible for degrading proteins.
作用機序
EPPA works by inhibiting the proteasome, a cellular complex responsible for degrading proteins. By inhibiting the proteasome, EPPA prevents the degradation of proteins that are important for cell survival, leading to the death of cancer cells. EPPA has also been shown to inhibit the activity of the transcription factor NF-κB, which is involved in the regulation of cell survival and proliferation.
Biochemical and Physiological Effects:
EPPA has been shown to have a variety of biochemical and physiological effects. It has been found to induce apoptosis in cancer cells, inhibit the activity of the proteasome, and inhibit the activity of the transcription factor NF-κB. EPPA has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of certain inflammatory conditions.
実験室実験の利点と制限
One advantage of using EPPA in lab experiments is its specificity for the proteasome. Unlike other proteasome inhibitors, EPPA has been shown to selectively inhibit the chymotrypsin-like activity of the proteasome, which is responsible for degrading proteins that are involved in cell survival. One limitation of using EPPA in lab experiments is its low solubility in water, which can make it difficult to work with in certain experimental conditions.
将来の方向性
There are several potential future directions for research on EPPA. One area of interest is the development of more efficient synthesis methods for EPPA, which could make it more accessible for use in lab experiments. Another area of interest is the investigation of the potential of EPPA as a therapeutic agent for the treatment of cancer and other diseases. Additionally, further research is needed to fully understand the biochemical and physiological effects of EPPA and its mechanism of action.
合成法
EPPA can be synthesized using a multistep synthetic route that involves the reaction of several different chemical compounds. The synthesis of EPPA involves the use of various reagents and solvents, including diethyl ether, hydrochloric acid, and triethylamine. The final product is obtained through a series of purification steps, including recrystallization and column chromatography.
科学的研究の応用
EPPA has been the subject of numerous scientific studies due to its potential as an anticancer agent. It has been shown to have activity against a variety of different cancer cell lines, including breast, prostate, and lung cancer cells. EPPA has been found to induce apoptosis, or programmed cell death, in cancer cells, which is a desirable characteristic for a potential anticancer agent.
特性
IUPAC Name |
(2R)-3-(4-ethynylphenyl)-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-5-11-6-8-12(9-7-11)10-13(14(18)19)17-15(20)21-16(2,3)4/h1,6-9,13H,10H2,2-4H3,(H,17,20)(H,18,19)/t13-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HIBKCGJNRUGNKU-CYBMUJFWSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C#C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)C#C)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-((3,4-Dimethoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)thiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2529531.png)

amino}acetamide](/img/structure/B2529537.png)
![4-[3-(3-fluorophenyl)-1,2,4-oxadiazol-5-yl]-2-(2-methylphenyl)phthalazin-1(2H)-one](/img/structure/B2529538.png)

![(2,6-Difluorophenyl)-[4-[(3-methylpyridin-2-yl)oxymethyl]piperidin-1-yl]methanone](/img/structure/B2529541.png)


![N-(3-(dimethylamino)propyl)-N-(4-ethoxybenzo[d]thiazol-2-yl)acetamide hydrochloride](/img/structure/B2529545.png)

![6-(2-Fluorophenyl)-4,7-dimethyl-2-prop-2-enylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2529548.png)

![7-chloro-1,3-dimethyl-1H-pyrazolo[3,4-d]pyridazine](/img/structure/B2529553.png)
